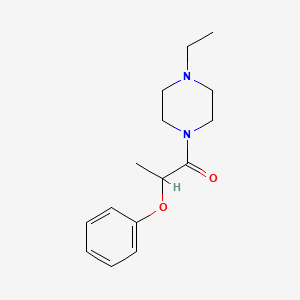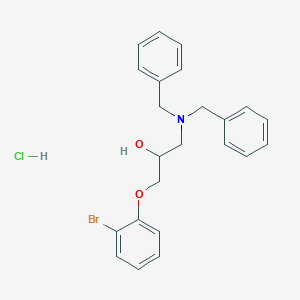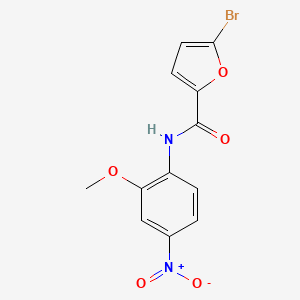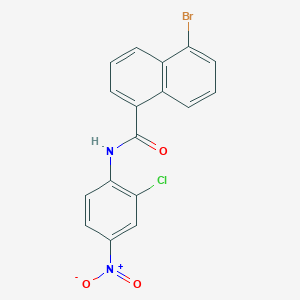
1-ethyl-4-(2-phenoxypropanoyl)piperazine
Vue d'ensemble
Description
1-Ethyl-4-(2-phenoxypropanoyl)piperazine is a chemical compound that has been studied for its potential use in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 1-ethyl-4-(2-phenoxypropanoyl)piperazine is not fully understood. However, it has been suggested that it may act by inhibiting the synthesis of DNA and RNA, which are essential for the growth and replication of cells. It may also interfere with the function of enzymes that are involved in cellular metabolism and signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-ethyl-4-(2-phenoxypropanoyl)piperazine has various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth of fungi, bacteria, and parasites by disrupting their cellular membranes. In addition, it has been found to have anti-inflammatory and analgesic properties, which make it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-ethyl-4-(2-phenoxypropanoyl)piperazine in lab experiments is its broad spectrum of biological activities. This makes it a versatile compound that can be used in a variety of studies. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects.
However, there are also some limitations to using 1-ethyl-4-(2-phenoxypropanoyl)piperazine in lab experiments. One limitation is its limited solubility in water, which may make it difficult to administer in certain studies. Another limitation is its potential for off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on 1-ethyl-4-(2-phenoxypropanoyl)piperazine. One area of interest is its potential use as an antifungal agent. Studies have shown that it has activity against various fungi, including Candida albicans and Aspergillus fumigatus. Further research is needed to determine its efficacy and safety in treating fungal infections.
Another area of interest is its potential use in cancer therapy. Studies have shown that it has activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Further research is needed to determine its mechanism of action and its potential for use in combination with other anticancer agents.
In addition, there is potential for research on the use of 1-ethyl-4-(2-phenoxypropanoyl)piperazine in the treatment of parasitic infections, such as malaria and trypanosomiasis. Studies have shown that it has activity against these parasites, and further research is needed to determine its potential for use in treating these diseases.
Conclusion
In conclusion, 1-ethyl-4-(2-phenoxypropanoyl)piperazine is a promising compound for scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and antiparasitic properties, as well as activity against cancer cells. Although its mechanism of action is not fully understood, it shows potential for use in a variety of studies. Further research is needed to determine its efficacy and safety in treating various diseases, and to explore its potential for use in combination with other therapeutics.
Applications De Recherche Scientifique
1-Ethyl-4-(2-phenoxypropanoyl)piperazine has been studied for its potential use in scientific research. It has been found to have various biological activities, including antifungal, antibacterial, and antiparasitic properties. It has also been found to have activity against cancer cells and to inhibit the growth of tumors in animal models. These properties make it a promising compound for further research in the field of medicine.
Propriétés
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-2-phenoxypropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-16-9-11-17(12-10-16)15(18)13(2)19-14-7-5-4-6-8-14/h4-8,13H,3,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDLWUIKVKEAEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(C)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4'-({4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylene)bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3977665.png)
![4-[bis(2-hydroxyethyl)amino]-1-cyclopentyl-1-phenyl-2-butyn-1-ol hydrochloride](/img/structure/B3977670.png)
![3-phenyl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}butanamide](/img/structure/B3977678.png)
![methyl N-[(3,4-dimethoxyphenyl)acetyl]leucinate](/img/structure/B3977687.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2,2-diphenylacetamide](/img/structure/B3977689.png)


![methyl N-[ethoxy(oxo)acetyl]leucinate](/img/structure/B3977700.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)phenyl]acetamide](/img/structure/B3977710.png)
![N-[3-(dipropylamino)-2-hydroxypropyl]-4-nitro-N-phenylbenzenesulfonamide](/img/structure/B3977722.png)
![2,2'-[1,2-ethanediylbis(thio)]bis[N-(5-methyl-3-isoxazolyl)acetamide]](/img/structure/B3977729.png)

![N-benzyl-5-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3977760.png)